molecular formula CH4O2 B13845232 Paraformaldehyde-13C

Paraformaldehyde-13C

Cat. No.: B13845232
M. Wt: 49.034 g/mol
InChI Key: CKFGINPQOCXMAZ-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paraformaldehyde (13C) is a polymer of formaldehyde that contains the carbon-13 isotope. It is a white crystalline powder with a slight formaldehyde odor. This compound is widely used in scientific research due to its unique isotopic labeling, which makes it valuable for nuclear magnetic resonance (NMR) studies and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

Paraformaldehyde (13C) is synthesized by the polymerization of formaldehyde (13C). The process involves the slow formation of paraformaldehyde in aqueous formaldehyde solutions, especially when stored in cold conditions. The polymerization results in a white precipitate .

Industrial Production Methods

In industrial settings, paraformaldehyde (13C) is produced by heating formaldehyde (13C) solutions to induce polymerization. The process may involve the addition of stabilizers like methanol to limit the extent of polymerization .

Chemical Reactions Analysis

Types of Reactions

Paraformaldehyde (13C) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Paraformaldehyde (13C) exerts its effects primarily through the release of formaldehyde (13C) upon depolymerization. Formaldehyde (13C) can crosslink proteins and nucleic acids, making it an effective fixative for biological samples. This crosslinking ability is due to the formation of covalent bonds between formaldehyde and functional groups in proteins and nucleic acids, resulting in an insoluble meshwork that preserves the structural integrity of the samples .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Paraformaldehyde (13C) is unique due to its polymeric nature and the presence of the carbon-13 isotope. This makes it particularly valuable for NMR studies and other analytical techniques that require isotopic labeling. Its ability to release formaldehyde (13C) upon depolymerization also makes it versatile for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

CH4O2

Molecular Weight

49.034 g/mol

IUPAC Name

(113C)methanediol

InChI

InChI=1S/CH4O2/c2-1-3/h2-3H,1H2/i1+1

InChI Key

CKFGINPQOCXMAZ-OUBTZVSYSA-N

Isomeric SMILES

[13CH2](O)O

Canonical SMILES

C(O)O

Origin of Product

United States

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